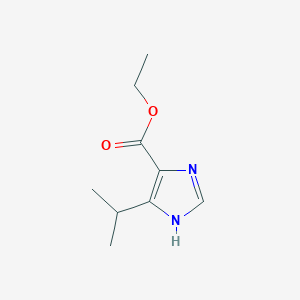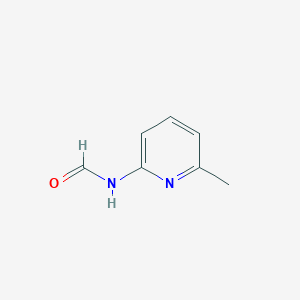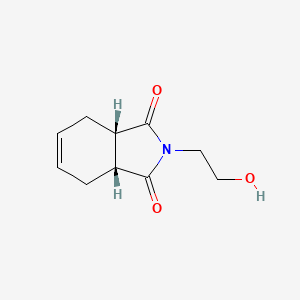
2,5-Diacetylpyrazine
Übersicht
Beschreibung
2,5-Diacetylpyrazine is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrazine, characterized by the presence of two acetyl groups attached to the 2 and 5 positions of the pyrazine ring. This compound is known for its distinct aroma, often described as nutty or popcorn-like, making it a valuable ingredient in the flavor and fragrance industry .
Wissenschaftliche Forschungsanwendungen
2,5-Diacetylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in microbial metabolism and its potential as a biomarker for certain bacterial infections.
Industry: It is widely used in the flavor and fragrance industry due to its distinct aroma.
Safety and Hazards
2,5-Diacetylpyrazine, similar to 2,5-Dimethylpyrazine, is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with care, using personal protective equipment and ensuring adequate ventilation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,5-Diacetylpyrazine can be synthesized through various methods. One common approach involves the reaction of 2,5-dimethylpyrazine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of a continuous flow reactor to ensure consistent product quality and yield. The process may include the use of a silica-supported catalyst to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diacetylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can yield 2,5-dimethylpyrazine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: 2,5-Dimethylpyrazine.
Substitution: Various substituted pyrazines depending on the reagents used.
Wirkmechanismus
The mechanism of action of 2,5-diacetylpyrazine involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, which may stabilize certain biochemical intermediates. These interactions can influence various metabolic pathways, potentially leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2-Acetylpyrazine: Known for its popcorn-like aroma, it is used in the flavor industry.
2,5-Dimethylpyrazine: Commonly found in roasted foods, it is used as a flavoring agent.
Tetramethylpyrazine: Found in fermented foods, it has potential therapeutic applications
Uniqueness of 2,5-Diacetylpyrazine: this compound is unique due to its dual acetyl groups, which confer distinct chemical properties and reactivity. Its specific aroma profile and potential biological activities make it a valuable compound in various fields, from flavoring to pharmaceuticals .
Eigenschaften
IUPAC Name |
1-(5-acetylpyrazin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)7-3-10-8(4-9-7)6(2)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKTVKWKCBHDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558916 | |
| Record name | 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39248-49-2 | |
| Record name | 1,1'-(Pyrazine-2,5-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)
![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)
![1,3-Dioxolo[4,5-b]pyridine-2-methanol](/img/structure/B3351640.png)





![Methyl imidazo[1,2-a]pyridin-2-ylcarbamate](/img/structure/B3351673.png)



![5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B3351711.png)

